(9~{S})-5-methyl-12-(4-morpholin-4-ylphenyl)-9-oxidanyl-4-thia-2,12-diazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5-trien-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MPH-220 is a next-generation antispastic drug candidate developed by Motorpharma Ltd. It is designed to target the contractile proteins in skeletal muscles, specifically the actomyosin system, to alleviate spasticity without causing neurological or cardiovascular side effects . Spasticity is a condition characterized by the continuous contraction of muscles, which can result from various neurological disorders such as stroke, traumatic brain injury, and multiple sclerosis .
Preparation Methods
The synthesis of MPH-220 involves several steps, including the preparation of the mother liquor and in vivo formulation. The mother liquor is prepared by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . For in vivo formulations, the mother liquor is mixed with polyethylene glycol 300 (PEG300), Tween 80, and deionized water (ddH2O) to achieve the desired concentration . The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
MPH-220 undergoes various chemical reactions, primarily involving its interaction with skeletal muscle myosin-2. It inhibits the actin-activated adenosine triphosphatase (ATPase) activity in human muscle myosin samples . The compound is stable under standard laboratory conditions and does not undergo significant oxidation, reduction, or substitution reactions under these conditions . The major product formed from its interaction with myosin-2 is the relaxed muscle state, which alleviates spasticity .
Scientific Research Applications
MPH-220 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the inhibition of myosin-2 and its effects on muscle contraction . In biology, it is used to investigate the molecular mechanisms underlying muscle spasticity and the role of myosin-2 in muscle function . In medicine, MPH-220 is being developed as a therapeutic agent for treating spasticity in patients with neurological disorders .
Mechanism of Action
The mechanism of action of MPH-220 involves its selective inhibition of fast skeletal myosin-2 isoforms . By targeting these isoforms, MPH-220 prevents the complete loss of muscle tone, allowing for residual contractions of slow-twitch muscle fibers . This selective inhibition is achieved by targeting a single amino acid difference between cardiac and skeletal muscle myosin-2 isoforms . As a result, MPH-220 does not affect cardiac and smooth muscle functions, making it a safer alternative to current muscle relaxants .
Comparison with Similar Compounds
MPH-220 is unique in its selective inhibition of fast skeletal myosin-2 isoforms, which distinguishes it from other muscle relaxants that act on the central nervous system . Similar compounds include other myosin inhibitors such as blebbistatin and para-aminoblebbistatin, which also target myosin but lack the selectivity for skeletal muscle isoforms . Additionally, MPH-220’s excellent pharmacokinetic and pharmacodynamic properties, along with its lack of adverse effects at high doses, make it a superior candidate for treating spasticity .
Properties
Molecular Formula |
C20H21N3O3S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
(9S)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one |
InChI |
InChI=1S/C20H21N3O3S/c1-13-12-16-17(24)20(25)6-7-23(19(20)21-18(16)27-13)15-4-2-14(3-5-15)22-8-10-26-11-9-22/h2-5,12,25H,6-11H2,1H3/t20-/m1/s1 |
InChI Key |
KUIAFBSRBMWQQP-HXUWFJFHSA-N |
Isomeric SMILES |
CC1=CC2=C(S1)N=C3[C@](C2=O)(CCN3C4=CC=C(C=C4)N5CCOCC5)O |
Canonical SMILES |
CC1=CC2=C(S1)N=C3C(C2=O)(CCN3C4=CC=C(C=C4)N5CCOCC5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.